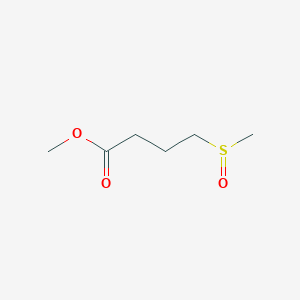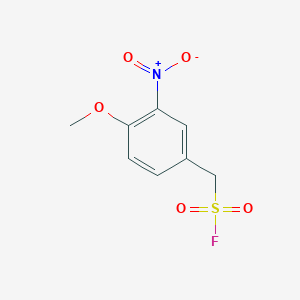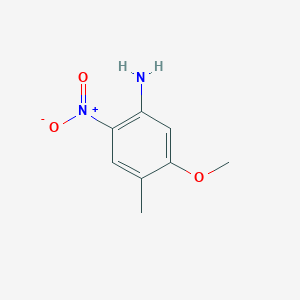
5-甲氧基-4-甲基-2-硝基苯胺
描述
5-Methoxy-4-methyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O3 . It has a molecular weight of 182.18 g/mol . This compound is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-4-methyl-2-nitroaniline consists of a benzene ring with methoxy (OCH3), methyl (CH3), and nitro (NO2) functional groups attached to it . The InChI code for this compound is 1S/C8H10N2O3/c1-5-3-7(10(11)12)6(9)4-8(5)13-2/h3-4H,9H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-4-methyl-2-nitroaniline include a molecular weight of 182.18 g/mol . Other properties such as solubility, boiling point, and melting point are not specified in the searched resources.科学研究应用
化学合成
5-甲氧基-4-甲基-2-硝基苯胺在化学合成中扮演着重要角色。例如,它用于合成吡咯并[4,3,2-de]喹啉类化合物,这类化合物具有潜在的生物活性,并可应用于复杂天然产物的全合成 (Roberts et al., 1997)。此外,它还作为在选择性甲基化苯并咪唑的制备中的中间体,这在药物化学领域中非常重要 (Katritzky et al., 1994)。
分光光度应用
这种化合物还用于分光光度应用。一个显著的例子是其作为乙炔雌二醇在药物配方中测定的试剂,展示了它在分析化学中的实用性 (Teixeira et al., 2011)。
材料科学
在材料科学中,5-甲氧基-4-甲基-2-硝基苯胺参与了分子结构和氢键模式的研究。对其晶体结构的研究,特别是在共晶形式中,提供了关于分子间相互作用和氢键在稳定这些结构中的作用的见解 (Hernández-Paredes等,2016)。
有机化学研究
此外,它是各种有机化学研究项目中的关键组成部分。例如,合成和表征其衍生物以了解它们的性质和潜在应用。这包括对类似N-甲基-5-甲氧基-2-硝基苯胺的化合物合成的研究,这在有机中间体中至关重要 (Zhao Yan-jin, 2007)。
化学性质分析
该化合物还是关于其化学性质的研究的主题,例如亲核取代反应。这些研究有助于更深入地了解有机合成中的反应机制和区域化学 (Kulkarni et al., 1987)。
安全和危害
作用机制
Target of Action
5-Methoxy-4-methyl-2-nitroaniline is an organic compound that is primarily used as an intermediate in the synthesis of dyes, pigments, and other chemical compounds . The primary targets of this compound are the molecules that it interacts with during these synthesis processes.
Mode of Action
The mode of action of 5-Methoxy-4-methyl-2-nitroaniline is largely dependent on the specific chemical reactions it is involved in. As an intermediate in organic synthesis, it can participate in various reactions such as coupling, condensation, and nucleophilic substitution . The nitro group in the compound can undergo reduction to form an amine group, a process that is often used in the synthesis of anilines .
Biochemical Pathways
The biochemical pathways affected by 5-Methoxy-4-methyl-2-nitroaniline are primarily those involved in its synthesis and degradation. For instance, the compound can be synthesized through a multistep process involving nitration, conversion of the nitro group to an amine, and methoxylation . In terms of degradation, one study has shown that 4-methoxy-2-nitroaniline, a similar compound, can be degraded via the Fenton oxidation process .
Pharmacokinetics
It is known that similar compounds, such as 2-methoxy-4-nitroaniline, are predominantly excreted in urine following oral administration, suggesting low tissue distribution and relatively slow clearance
Result of Action
The result of the action of 5-Methoxy-4-methyl-2-nitroaniline is largely dependent on the specific reactions it is involved in. In the context of dye and pigment synthesis, the compound can contribute to the formation of vibrant colors . Additionally, 4-methoxy-2-nitroaniline single crystals have been grown for potential optical applications .
Action Environment
The action of 5-Methoxy-4-methyl-2-nitroaniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the degradation of similar compounds via the Fenton oxidation process . Additionally, the compound’s stability and efficacy in synthesis reactions can be affected by factors such as temperature and the presence of other reactants.
属性
IUPAC Name |
5-methoxy-4-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-7(10(11)12)6(9)4-8(5)13-2/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGPMYQSCBNTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679624 | |
| Record name | 5-Methoxy-4-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-methyl-2-nitroaniline | |
CAS RN |
86771-76-8 | |
| Record name | 5-Methoxy-4-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86771-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-4-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[1-[(Furan-2-ylmethyl)amino]2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422519.png)
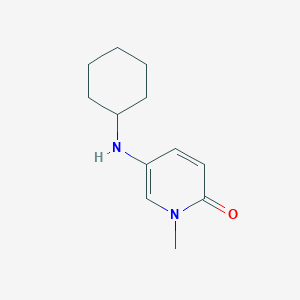
![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B1422522.png)

![Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1422526.png)
![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422528.png)

![4-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B1422530.png)
![1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide](/img/structure/B1422531.png)
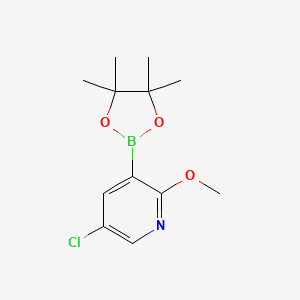
![4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol](/img/structure/B1422533.png)
